molecular formula C17H16ClNO3 B14593130 N-(4-Chlorophenyl)-N-(4-methoxyphenyl)-3-oxobutanamide CAS No. 61298-20-2

N-(4-Chlorophenyl)-N-(4-methoxyphenyl)-3-oxobutanamide

Cat. No.: B14593130
CAS No.: 61298-20-2
M. Wt: 317.8 g/mol
InChI Key: VFQRFQFNVAKYHG-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-(4-methoxyphenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides This compound features both chlorophenyl and methoxyphenyl groups attached to a central oxobutanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-(4-methoxyphenyl)-3-oxobutanamide typically involves the reaction of 4-chloroaniline and 4-methoxyaniline with a suitable acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the generated acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N-(4-methoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group in the oxobutanamide structure can be reduced to form an alcohol.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-(4-methoxyphenyl)-3-oxobutanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N-(4-methoxyphenyl)acetamide
  • N-(4-Chlorophenyl)-N-(4-methoxyphenyl)propionamide
  • N-(4-Chlorophenyl)-N-(4-methoxyphenyl)butyramide

Uniqueness

N-(4-Chlorophenyl)-N-(4-methoxyphenyl)-3-oxobutanamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its oxobutanamide structure may offer different reactivity and interaction profiles compared to similar compounds with varying chain lengths or substituents.

Properties

CAS No.

61298-20-2

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-oxobutanamide

InChI

InChI=1S/C17H16ClNO3/c1-12(20)11-17(21)19(14-5-3-13(18)4-6-14)15-7-9-16(22-2)10-8-15/h3-10H,11H2,1-2H3

InChI Key

VFQRFQFNVAKYHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)Cl

Origin of Product

United States

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